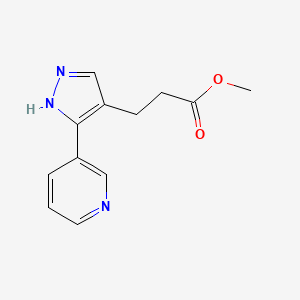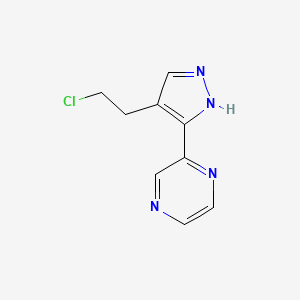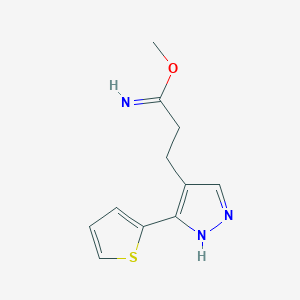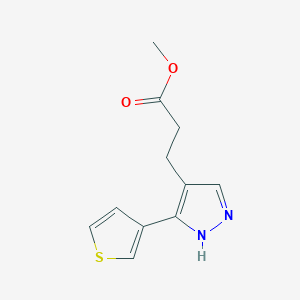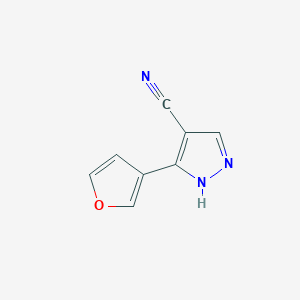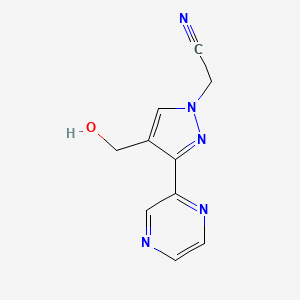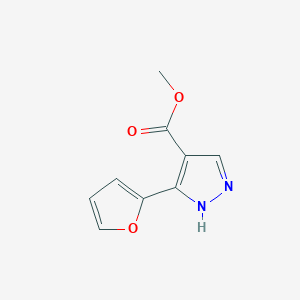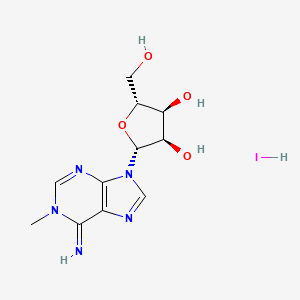
N1-Metil-adenosina yoduro
Descripción general
Descripción
N1-Methyladenosine (m1A) is an adenosine moiety whose N1-position is methylated . It is a prevalent, abundant, and conserved internal post-transcriptional modification among prokaryotic and eukaryotic RNAs, especially in higher eukaryotic cells . It plays a critical role in the biogenesis of various RNAs, thereby regulating different biological functions and pathogenesis .
Synthesis Analysis
M1A methylation is performed by different methylases at different sites of tRNA, rRNA, and mRNA, using the methyl moiety provided by S-adenosylmethionine (SAM) . The m1A methylation in rRNA mainly occurs on the large subunit of the ribosome .Molecular Structure Analysis
N1-methyladenosine (m1A) is an adenosine moiety whose N1-position is methylated . In case of adenosine, four positions in the nucleobase are known to be methylated, among which mono-methylation in the N1 and N6 positions [N1-methyladenosine (m1A) and m6A] have been well-studied .Chemical Reactions Analysis
M1A methylation is the second most prevalent, abundant, and conserved internal post-transcriptional modification in eukaryotic RNAs, and plays an important regulatory role in post-transcriptional RNA modifications, such as RNA assembly, splicing, export, transport, translation, stabilization, and degradation .Aplicaciones Científicas De Investigación
Investigación del cáncer y epigenética
N1-Metil-adenosina (m1A): desempeña un papel crucial en la modificación postranscripcional del ARN, influyendo en diversas funciones y actividades biológicas, particularmente en la invasión de células cancerosas, la proliferación y la regulación del ciclo celular . El estudio de la modificación del ARN m1A es fundamental para comprender los mecanismos epigenéticos que contribuyen al desarrollo y progresión del cáncer. La aplicación de este compuesto en la investigación del cáncer podría conducir a nuevos enfoques para el diagnóstico, tratamiento y pronóstico.
Función y control de los ribosomas
En el ámbito de la bioquímica, se sabe que la m1A afecta significativamente la topología y la función del ARNt y el ARNr . Está profundamente implicado en el control de los ribosomas, que es esencial para la síntesis de proteínas. La investigación sobre la modificación del ARN m1A podría revelar nuevos conocimientos sobre la estructura y función de los ribosomas, lo que podría conducir a avances en el control de la síntesis de proteínas.
Epigenética del ARN y epi-transcriptómica
La distribución y función de la metilación m1A son áreas clave de estudio dentro de la epigenética del ARN y la epi-transcriptómica . Comprender cómo la modificación m1A afecta a las moléculas de ARN puede proporcionar una comprensión más profunda de los mecanismos de regulación basados en el ARN y sus implicaciones en varios procesos biológicos.
Biología molecular y genética
Como un sintón de nucleósido modificado, el yoduro de N1-Metil-adenosina sirve como un bloque de construcción en biología molecular y genética . Se utiliza en la síntesis de ácidos nucleicos y en el estudio del material genético, ayudando en la exploración de códigos genéticos y en la síntesis de genes artificiales.
Mecanismo De Acción
Target of Action
N1-Methyladenosine hydroiodide, also known as (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide, primarily targets RNA molecules. It is a post-transcriptionally modified RNA molecule that plays a pivotal role in the regulation of various biological functions and activities . It is found mainly in transfer RNA (tRNA) and ribosomal RNA (rRNA) of many living organisms . It is deeply implicated in environmental stress, ribosome biogenesis, and antibiotic resistance .
Mode of Action
N1-Methyladenosine hydroiodide interacts with its targets by modifying the RNA structure and translation efficiency . It is dynamically regulated under stress . The RNA-guided, RNA-targeting CRISPR Cas13a exhibits a “collateral effect” of promiscuous RNase activity upon target recognition . This modification is known to affect the structural stability of RNA, thereby affecting protein translation efficiency .
Biochemical Pathways
N1-Methyladenosine hydroiodide affects various biochemical pathways. It is known to respond to environmental stress, affect ribosome biogenesis, and mediate antibiotic resistance in bacteria . It is also involved in the regulation of genetic expression at the post-transcriptional level .
Pharmacokinetics
It has been found to be a novel substrate of renal cationic drug transporters oct2 and mate2-k .
Result of Action
The result of N1-Methyladenosine hydroiodide’s action is the regulation of gene expression. It plays important roles in regulating mRNA structure and translation efficiency . It is also known to have a significant impact on neuronal gene expression and oxygen glucose deprivation/reoxygenation induction .
Action Environment
The action of N1-Methyladenosine hydroiodide is influenced by environmental factors. It is known to respond to environmental stress . It is also dynamically regulated under stress . The level and pattern of N1-Methyladenosine hydroiodide modification change significantly during stress conditions .
Direcciones Futuras
M1A methylation and its regulators play critical roles in tumorigenesis . Due to the positive relevance between m1A and cancer development, targeting m1A modification and m1A-related regulators has been of attention . Comprehensive evaluation of m1A modifications improves our knowledge of immune infiltration profile and provides a more efficient individualized immunotherapy strategy for cancer patients .
Análisis Bioquímico
Biochemical Properties
N1-Methyladenosine hydroiodide is involved in several biochemical reactions, primarily through its role in RNA modification. This compound interacts with various enzymes, proteins, and other biomolecules. The enzymes responsible for the methylation of adenosine to form N1-Methyladenosine hydroiodide include methyltransferases such as TRMT6, TRMT61A, TRMT61B, and TRMT10C . These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the nitrogen atom at the first position of adenosine. The interaction of N1-Methyladenosine hydroiodide with these enzymes is crucial for the regulation of RNA stability and function. Additionally, N1-Methyladenosine hydroiodide interacts with RNA-binding proteins such as YTHDF1, YTHDF2, YTHDF3, and YTHDC1, which recognize and bind to the methylated RNA, thereby influencing RNA metabolism and function .
Cellular Effects
N1-Methyladenosine hydroiodide has significant effects on various types of cells and cellular processes. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, N1-Methyladenosine hydroiodide plays a role in the regulation of mRNA stability and translation efficiency, which in turn affects protein synthesis and cellular metabolism . The presence of N1-Methyladenosine hydroiodide in RNA can also impact cell signaling pathways by modulating the expression of genes involved in these pathways. For example, in neuronal cells, N1-Methyladenosine hydroiodide has been shown to regulate gene expression and neuronal apoptosis following oxygen-glucose deprivation/reoxygenation induction .
Molecular Mechanism
The molecular mechanism of action of N1-Methyladenosine hydroiodide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N1-Methyladenosine hydroiodide binds to specific RNA-binding proteins, which recognize the methylated adenosine and mediate its effects on RNA metabolism . Additionally, the methylation of adenosine to form N1-Methyladenosine hydroiodide can inhibit or activate certain enzymes involved in RNA processing and modification. This modification also affects the secondary structure of RNA, thereby influencing its stability and translation efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-Methyladenosine hydroiodide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N1-Methyladenosine hydroiodide is dynamically regulated under stress conditions, such as oxygen-glucose deprivation/reoxygenation induction in neuronal cells . The temporal changes in the levels of N1-Methyladenosine hydroiodide can affect gene expression and cellular metabolism over time. Additionally, the stability of N1-Methyladenosine hydroiodide in RNA can be influenced by the activity of demethylases, which remove the methyl group from the adenosine .
Dosage Effects in Animal Models
The effects of N1-Methyladenosine hydroiodide can vary with different dosages in animal models. Studies have shown that the administration of N1-Methyladenosine hydroiodide at different dosages can result in varying effects on cellular function and metabolism. For example, high doses of N1-Methyladenosine hydroiodide have been associated with toxic effects, such as increased apoptosis and impaired cellular function . Conversely, lower doses of this compound may have beneficial effects on cellular metabolism and gene expression. The threshold effects and toxic or adverse effects of N1-Methyladenosine hydroiodide at high doses highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
N1-Methyladenosine hydroiodide is involved in several metabolic pathways, including those related to RNA modification and metabolism. This compound interacts with enzymes such as methyltransferases and demethylases, which regulate its formation and removal from RNA . The presence of N1-Methyladenosine hydroiodide in RNA can also affect metabolic flux and metabolite levels by influencing the stability and translation efficiency of mRNA. Additionally, the dynamic regulation of N1-Methyladenosine hydroiodide in response to physiological stress can impact metabolic pathways and cellular metabolism .
Transport and Distribution
The transport and distribution of N1-Methyladenosine hydroiodide within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported into cells by nucleoside transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, N1-Methyladenosine hydroiodide can interact with RNA-binding proteins, which influence its localization and accumulation in specific cellular compartments. The distribution of N1-Methyladenosine hydroiodide within cells can affect its activity and function, as well as its impact on cellular processes .
Subcellular Localization
The subcellular localization of N1-Methyladenosine hydroiodide is an important factor that influences its activity and function. This compound is primarily localized in the nucleus, where it is involved in the modification of RNA . The targeting signals and post-translational modifications that direct N1-Methyladenosine hydroiodide to specific compartments or organelles are crucial for its function. For example, the localization of N1-Methyladenosine hydroiodide in the nucleus allows it to interact with RNA polymerase and other transcriptional machinery, thereby influencing gene expression and RNA metabolism .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h3-5,7-8,11-12,17-19H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVIETAHBNHGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585226 | |
| Record name | 1-Methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-imine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34308-25-3 | |
| Record name | NSC66391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-imine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


